Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride
Description
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride (CAS: 909421-68-7) is a thiophene-based organic compound with the molecular formula C₁₅H₁₈ClNO₂S and a molecular weight of 311.83 g/mol . Structurally, it consists of a thiophene ring substituted at the 2-position with a carboxylate ester group and at the 5-position with a 3-(2-aminoethyl)phenyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.
This compound is primarily utilized in research settings, particularly in medicinal chemistry for the development of bioactive molecules.
Properties
IUPAC Name |
ethyl 5-[3-(2-aminoethyl)phenyl]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S.ClH/c1-2-18-15(17)14-7-6-13(19-14)12-5-3-4-11(10-12)8-9-16;/h3-7,10H,2,8-9,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNRNQVCBVCMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC(=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Synthesis of Thiophene Carboxylate Intermediates
A key intermediate in the synthesis is ethyl 5-amino-2-thiophenecarboxylate derivatives, which can be prepared via a cyclization reaction involving:
- 3-keto-glutaric acid diethyl ester
- Propane dinitrile
- Sulfur
This reaction is catalyzed by morpholine or diethylamide in ethanol under reflux conditions. The process yields the thiophene ring with cyano and amino substituents, which can be further transformed to the desired ester compound.
Reaction conditions and yields:
| Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 3-keto-glutaric acid diethyl ester (400 kg) | Reflux in ethanol with morpholine (199.6 kg) and sulfur (73.6 kg) at <40°C, 2 hours reflux | 77 | 98 |
This method allows for industrial scale synthesis with purity exceeding 97% after purification steps.
Esterification and Functional Group Transformation
The esterification of the carboxylic acid group to form the ethyl ester is commonly achieved via reaction with bromoacetic acid or acid chlorides under controlled conditions.
In related thiophene derivatives, acid chlorides are prepared from carboxylic acids using oxalyl chloride in the presence of catalytic DMF in toluene at low temperatures (0°C to room temperature). The acid chloride intermediate is then reacted with amines or alcohols to form the ester or amide.
Example reaction for acid chloride preparation:
| Step | Reagents and Conditions | Yield (%) |
|---|---|---|
| Carboxylic acid to acid chloride | Oxalyl chloride (1.1 eq.), DMF catalyst, toluene, 0°C to RT, 16 h | 68 |
This acid chloride can then be used to form esters or amides by reaction with appropriate nucleophiles.
Introduction of the 3-(2-Aminoethyl)phenyl Group
The attachment of the 3-(2-aminoethyl)phenyl substituent at the 5-position of the thiophene ring is typically achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, employing boronic acids or amines with halogenated thiophene intermediates.
While specific detailed procedures for this exact substitution are scarce, analogous methods involve:
- Preparation of 5-halogenated ethyl 2-thiophenecarboxylate intermediates
- Palladium-catalyzed coupling with 3-(2-aminoethyl)phenyl boronic acid or amine derivatives
- Subsequent purification and salt formation
Salt Formation (Hydrochloride)
The free amine of the 2-aminoethyl group is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing compound stability and crystallinity.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form thiophene core | 3-keto-glutaric acid diethyl ester, propane dinitrile, sulfur, morpholine, ethanol reflux | 77 | Industrial scale, high purity |
| 2 | Esterification to ethyl ester | Acid chloride formation from carboxylic acid, oxalyl chloride, DMF catalyst, toluene, 0°C to RT | 68 | Controlled low temperature reaction |
| 3 | Coupling with 3-(2-aminoethyl)phenyl group | Pd-catalyzed cross-coupling with boronic acid or amine | Variable | Requires palladium catalyst |
| 4 | Formation of hydrochloride salt | Treatment with HCl in solvent | Quantitative | Enhances stability and isolation |
Research Findings and Considerations
- The cyclization reaction to form the thiophene ring is efficient and uses readily available raw materials. However, scale-up requires careful control to maintain yields above 70%.
- Esterification via acid chloride intermediates is a standard, reliable method with moderate to good yields (around 68%) and can be optimized by controlling temperature and reaction time.
- The introduction of the aminoethylphenyl substituent is best achieved via palladium-catalyzed cross-coupling, a method widely used in thiophene chemistry though specific protocols for this compound are limited in literature.
- Salt formation with hydrochloric acid is straightforward and essential for the isolation of the compound in a stable form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
2.1 Anticancer Activity
Recent studies have shown that ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
2.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics . Its efficacy against resistant strains of bacteria is particularly noteworthy, suggesting potential applications in treating infections that are difficult to manage with existing antibiotics.
2.3 Neurological Applications
This compound has been investigated for its neuroprotective effects. Preliminary studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases, such as Alzheimer's disease. The compound appears to protect against oxidative stress and inflammation, which are critical factors in neurodegeneration .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Thiophene Derivatives
Key Differences and Implications
Pharmacological Targets :
- Thiophene fentanyl hydrochloride is a potent opioid agonist, leveraging its thiophene moiety to enhance lipid solubility and blood-brain barrier penetration . In contrast, the target compound lacks the piperidine core critical for opioid activity, suggesting divergent therapeutic applications.
- Dopamine hydrochloride () shares an ethylamine group but lacks the thiophene-carboxylate scaffold, limiting structural overlap. Its role as a neurotransmitter underscores functional dissimilarity .
The acetyl group in ’s derivative may confer metabolic instability, whereas the target compound’s ethyl ester could enhance hydrolytic stability.
Toxicological Gaps :
- Both the target compound and Thiophene fentanyl hydrochloride lack comprehensive toxicological profiles, emphasizing their status as high-priority candidates for safety studies .
Commercial and Research Relevance
- Thiophene fentanyl hydrochloride : Regulated as a controlled substance due to opioid activity, limiting its accessibility .
- Dopamine hydrochloride : Widely produced at scale for clinical use, reflecting its established therapeutic role .
- This compound: Supplied predominantly by niche chemical vendors (e.g., Shanghai RC Chemicals, Zhejiang ZETian Fine Chemicals), indicating specialized research demand .
Biological Activity
Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
This compound is synthesized through a multi-step organic reaction involving the formation of a thiophene ring, introduction of a phenyl group, and subsequent functionalization with an aminoethyl group. The final product is obtained as a hydrochloride salt for enhanced solubility and stability in biological assays.
Antimicrobial Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, with potential applications in developing new antibiotics. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies show that this compound can inhibit the proliferation of cancer cell lines while sparing non-tumorigenic cells. This selective toxicity suggests a promising therapeutic index for potential cancer treatments. Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related signaling pathways, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The aminoethyl group facilitates hydrogen bonding with biological macromolecules, while the thiophene ring engages in π-π interactions. These interactions can modulate enzyme activity or receptor function, leading to the observed biological effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 3-amino-5-phenyl-2-thiophenecarboxylate | Structure | Moderate antimicrobial activity | Lacks aminoethyl group |
| Thiophene-2-carboxylate derivatives | Varies | Varies widely | Different substituents lead to varied activities |
This compound stands out due to its dual functionality from both the aminoethyl and phenyl groups, which enhance its biological activities compared to other thiophene derivatives .
Case Studies and Research Findings
- Anticancer Study : A study assessed the growth inhibition properties of this compound on murine liver cancer cell lines. Results indicated potent growth inhibition at concentrations as low as 10 µM without affecting healthy cells, suggesting a targeted approach for cancer therapy .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy against various pathogens using minimum inhibitory concentration (MIC) assays. The compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers, supporting its role in managing inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride?
The synthesis of this compound likely involves multi-step reactions, including:
- Esterification : Formation of the thiophene carboxylate moiety via reaction of thiophene carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 3-(2-aminoethyl)phenyl group, using palladium catalysts and aryl boronic acids .
- Hydrochloride Formation : Treatment with HCl gas or aqueous HCl to convert the free amine to the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine protonation .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₈ClNO₂S: 324.08) .
Q. What solvent systems are suitable for dissolving this compound in biological assays?
- Polar aprotic solvents : DMSO or DMF (1–10 mM stock solutions) due to the hydrochloride salt’s hygroscopic nature .
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4, with sonication to aid dissolution .
Advanced Research Questions
Q. How does the substitution pattern on the thiophene ring influence the compound’s bioactivity?
- Electron-withdrawing groups (e.g., carboxylate esters) enhance stability but may reduce membrane permeability. Computational modeling (e.g., logP = 2.5) suggests moderate lipophilicity .
- Aminoethylphenyl substitution : The basic amine group facilitates interactions with charged residues in biological targets (e.g., enzymes or receptors) .
Q. What strategies are recommended to address instability of the hydrochloride salt under varying pH conditions?
Q. How can researchers differentiate between batch-to-batch impurities in this compound?
- Impurity Profiling : Use HPLC-MS to detect common byproducts, such as:
- Unreacted thiophene carboxylate precursors (retention time ~8.2 min) .
- De-esterified acids (e.g., 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylic acid) .
- Limit Tests : Set acceptance criteria for impurities (<0.1% w/w) per ICH Q3A guidelines .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Q. How can the compound’s interaction with serum proteins be quantified for in vivo studies?
- Equilibrium Dialysis : Measure protein binding using human serum albumin (HSA) and LC-MS/MS quantification .
- Fluorescence Spectroscopy : Monitor tryptophan quenching in HSA upon compound binding (Kd ~10 µM) .
Method Development and Optimization
Q. What chromatographic conditions are optimal for separating enantiomers or diastereomers of this compound?
Q. How can researchers validate a custom LC-MS method for quantifying this compound in biological matrices?
- Validation Parameters : Assess linearity (R² >0.99), accuracy (85–115%), precision (RSD <15%), and recovery (>80%) per FDA guidelines .
- Matrix Effects : Spike plasma samples with deuterated internal standards (e.g., d₄-ethyl group) to correct ion suppression .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for screening the compound’s activity against neurological targets?
Q. How can the compound’s metabolic stability be assessed in hepatic microsomes?
- Incubation Protocol : Use human liver microsomes (1 mg/mL) with NADPH regeneration system; monitor parent compound depletion via LC-MS over 60 minutes .
- Half-Life Calculation : Apply first-order kinetics (t₁/₂ = ln2/k) to compare with reference compounds (e.g., propranolol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
